molecular formula C9H13NO3S B6233913 1-(4-methoxyphenyl)-N-methylmethanesulfonamide CAS No. 1420961-22-3

1-(4-methoxyphenyl)-N-methylmethanesulfonamide

Cat. No.: B6233913
CAS No.: 1420961-22-3
M. Wt: 215.27 g/mol
InChI Key: PMQYYUPNRZRMPI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfonamide product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-N-methylmethanesulfonamide
  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

1-(4-Methoxyphenyl)-N-methylmethanesulfonamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the sulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1420961-22-3

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-10-14(11,12)7-8-3-5-9(13-2)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

PMQYYUPNRZRMPI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)OC

Purity

95

Origin of Product

United States

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